molecular formula C16H16N4O2S B2693312 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872856-66-1

4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2693312
CAS No.: 872856-66-1
M. Wt: 328.39
InChI Key: IJRJHGLJHRAEMB-UHFFFAOYSA-N
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Description

4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxolan-2-yl)ethyl phenyl sulfone
  • 4-vinyl-1,3-dioxolan-2-one

Uniqueness

Compared to similar compounds, 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific structural features and the combination of functional groups. This uniqueness can result in distinct chemical properties and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-2-4-12(5-3-1)20-15-13(10-19-20)16(18-11-17-15)23-9-6-14-21-7-8-22-14/h1-5,10-11,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRJHGLJHRAEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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